[Ala1,3,11,15]-Endothelin 1
Beschreibung
Contextualization as a Synthetic Endothelin-1 (B181129) Analog
[Ala1,3,11,15]-Endothelin 1, also known as 4-Ala-ET-1, is a synthetic, linear peptide analog of Endothelin-1 (ET-1). caymanchem.comnih.govsigmaaldrich.com Its defining structural modification is the substitution of the four cysteine residues found in native ET-1 at positions 1, 3, 11, and 15 with alanine (B10760859) residues. caymanchem.combiomol.com This alteration is significant because the cysteine residues in ET-1 form two essential intramolecular disulfide bridges (Cys1-Cys15 and Cys3-Cys11), which are critical for its native three-dimensional structure and its high-affinity binding to both ETA and ETB receptors. guidetopharmacology.orgacs.org By replacing these cysteines with alanines, the disulfide bridges are eliminated, resulting in a linear peptide. guidetopharmacology.orgnih.gov This modification fundamentally alters the peptide's interaction with endothelin receptors.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 121204-87-3 |
| Molecular Formula | C109H163N25O32S |
| Molecular Weight | 2367.7 g/mol |
| Amino Acid Sequence | Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |
Data sourced from multiple references. sigmaaldrich.combiomol.comnovoprolabs.com
Significance as a Selective Endothelin B (ETB) Receptor Agonist
The primary significance of this compound in research lies in its function as a highly selective agonist for the ETB receptor. sigmaaldrich.comtargetmol.com While the native Endothelin-1 binds with high, sub-nanomolar affinity to both ETA and ETB receptors, the linear structure of this compound confers a remarkable preference for the ETB subtype. nih.gov Research has shown that it binds to ETB receptors with an affinity that is thousands of times higher than its affinity for ETA receptors. nih.gov This high degree of selectivity makes it an invaluable pharmacological tool for isolating and studying the specific functions mediated by ETB receptors, independent of ETA receptor activation. researchgate.net
Studies have demonstrated that these ETB-binding peptides can trigger endothelium-dependent vasorelaxation in porcine pulmonary arteries, a response that correlates with their binding affinity for ETB receptors, confirming their agonist activity. nih.gov The compound has been used to explore ETB receptor-mediated responses such as bronchoconstriction and increases in mean arterial blood pressure in guinea pigs. caymanchem.combiomol.com
Table 2: Comparative Binding Affinity of this compound for Endothelin Receptors
| Receptor Subtype | IC50 Value (nM) - Study 1 | IC50 Value (nM) - Study 2 |
|---|---|---|
| ETB (porcine) | 0.33 | 0.33 |
| ETA (porcine) | 570 | 2200 |
IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand, indicating binding affinity. A lower value signifies higher affinity. Data sourced from references 1, 2, and 3.
Historical Perspectives in Endothelin Receptor Pharmacology Research
The development of this compound dates back to the early 1990s, a period of intense investigation following the initial discovery of endothelin in 1988. nih.gov A pivotal 1991 study by Saeki et al. described the synthesis of this linear ET-1 analog to investigate the structural requirements for receptor recognition. caymanchem.comnih.gov The research demonstrated that the disulfide bridges of ET-1 were not essential for binding to the ETB receptor, a significant finding that advanced the understanding of ligand-receptor interactions within the endothelin system. nih.gov
Since its introduction, this compound has been instrumental in distinguishing the physiological and pathophysiological roles of the two major endothelin receptor subtypes. cas.cz It has been employed in a variety of experimental models to probe the function of ETB receptors. For example, it has been used to show that ETB receptor activation can increase afferent renal nerve activity, a process potentially mediated by protein kinase C. ahajournals.org Along with other selective ligands like Sarafotoxin S6c, BQ3020, and IRL1620, this compound helped to build a detailed pharmacological profile of the ETB receptor, contributing significantly to the development of more targeted therapeutics for diseases involving the endothelin system. guidetopharmacology.orgcas.cz
Structure
2D Structure
Eigenschaften
Molekularformel |
C109H163N25O32S |
|---|---|
Molekulargewicht |
2367.7 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C109H163N25O32S/c1-16-56(9)87(107(163)128-79(109(165)166)43-64-47-113-68-28-22-21-27-67(64)68)134-108(164)88(57(10)17-2)133-102(158)78(46-85(143)144)126-98(154)73(40-54(5)6)122-100(156)76(44-65-48-112-52-114-65)121-90(146)59(12)116-96(152)74(41-62-25-19-18-20-26-62)124-99(155)75(42-63-30-32-66(138)33-31-63)127-106(162)86(55(7)8)132-92(148)61(14)115-93(149)70(34-35-83(139)140)119-94(150)69(29-23-24-37-110)118-101(157)77(45-84(141)142)125-95(151)71(36-38-167-15)120-97(153)72(39-53(3)4)123-104(160)82(51-137)131-105(161)81(50-136)130-91(147)60(13)117-103(159)80(49-135)129-89(145)58(11)111/h18-22,25-28,30-33,47-48,52-61,69-82,86-88,113,135-138H,16-17,23-24,29,34-46,49-51,110-111H2,1-15H3,(H,112,114)(H,115,149)(H,116,152)(H,117,159)(H,118,157)(H,119,150)(H,120,153)(H,121,146)(H,122,156)(H,123,160)(H,124,155)(H,125,151)(H,126,154)(H,127,162)(H,128,163)(H,129,145)(H,130,147)(H,131,161)(H,132,148)(H,133,158)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)/t56-,57-,58-,59-,60-,61-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1 |
InChI-Schlüssel |
NRTWVLDGYXCWHD-IGKRDWOESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Analog Design in Academic Studies
Strategies for the Chemical Synthesis of [Ala1,3,11,15]-Endothelin 1
The chemical synthesis of this compound, a linear peptide analog of endothelin-1 (B181129) where the four cysteine residues at positions 1, 3, 11, and 15 are replaced by alanine (B10760859) residues, has been successfully achieved through solid-phase peptide synthesis (SPPS). sigmaaldrich.comebiohippo.com This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
One documented approach utilized a modified double-coupling procedure with Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids. sigmaaldrich.com This automated method involves a symmetrical anhydride (B1165640) coupling step followed by a second coupling with an O-benzotriazolyl ester to ensure efficient peptide bond formation, which is crucial for the synthesis of a long peptide like this 21-amino acid analog. sigmaaldrich.com The synthesis and purification conditions were carefully optimized to achieve a satisfactory yield of approximately 17%. sigmaaldrich.com The replacement of the cysteine residues with alanines eliminates the two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) that are characteristic of the native endothelin-1, resulting in a linear peptide. nih.govoup.com
Utilization of Alanine Scan Approaches in Analog Development
Alanine scanning is a systematic mutagenesis technique used to determine the contribution of individual amino acid residues to the structure and function of a protein or peptide. In the context of endothelin research, alanine scanning of endothelin-1 (ET-1) has been instrumental in identifying key residues for receptor binding and activation. plos.org These studies revealed the critical role of the C-terminal hexapeptide and other specific residues in the interaction with endothelin receptors. acs.org
The design of this compound can be seen as a targeted application of the principles of alanine scanning. By replacing all four cysteine residues with the structurally simple amino acid alanine, researchers aimed to investigate the importance of the disulfide bridges and the rigid bicyclic structure of ET-1 for its biological activity. nih.govoup.com The resulting linear analog, also known as 4AlaET-1, demonstrated a remarkable shift in receptor selectivity. While native ET-1 binds with high affinity to both ETA and ETB receptors, this compound exhibits a significantly higher affinity for the ETB receptor, with a reported 1,700-fold greater selectivity for ETB over ETA. nih.govresearchgate.net This high selectivity has established this compound as a valuable ETB-selective agonist in pharmacological studies. nih.gov
Design and Investigation of Truncated Peptide Analogs of this compound
To further delineate the minimal structural requirements for ETB receptor binding and agonism, a series of truncated peptide analogs of this compound were designed and synthesized. nih.govresearchgate.net These studies focused on the C-terminal region of the peptide, which was previously identified as crucial for receptor interaction.
Research has shown that truncated linear peptides derived from this compound, such as 4AlaET-1(6-21) and 4AlaET-1(8-21), retained high affinity for the ETB receptor. nih.gov Furthermore, an N-terminally acetylated and truncated analog, N-acetyl-4AlaET-1(10-21), also displayed high affinity for the ETB receptor. nih.gov In contrast, further truncation from the C-terminus, as in the analog 4AlaET-1(6-20), or from the N-terminus, as in 4AlaET-1(11-21), led to a significant reduction in binding affinity. nih.gov These findings suggest that the sequence from glutamic acid at position 10 (Glu10) to tryptophan at position 21 (Trp21) is essential for high-affinity binding to the ETB receptor, and that the disulfide bridges are not a prerequisite for this interaction. nih.gov The biological activity of these truncated analogs, in terms of eliciting endothelium-dependent vasorelaxation, was found to be parallel to their binding affinity for the ETB receptor, confirming their role as ETB agonists. nih.gov
The following table summarizes the binding affinities of some truncated analogs of this compound for endothelin receptors.
| Compound Name | Receptor Subtype | Binding Affinity (IC₅₀ or Kᵢ) |
| Endothelin-1 (ET-1) | ETB | High (sub-nanomolar) |
| This compound (4AlaET-1) | ETB | High |
| 4AlaET-1(6-21) | ETB | High |
| 4AlaET-1(8-21) | ETB | High |
| N-acetyl-4AlaET-1(10-21) | ETB | High |
| 4AlaET-1(6-20) | ETB | Remarkably reduced |
| 4AlaET-1(11-21) | ETB | Remarkably reduced |
Molecular Interactions and Receptor Selectivity Profiles
Binding Affinity and Specificity for Endothelin Receptor Subtypes (ETA and ETB)
[Ala1,3,11,15]-Endothelin 1 demonstrates a pronounced selectivity for the endothelin B (ETB) receptor over the endothelin A (ETA) receptor. guidetopharmacology.org Research indicates that this linear analog binds to the ETB receptor with an affinity that is approximately 1,700 times higher than its affinity for the ETA receptor. nih.govresearchgate.net
The disparity in binding is quantified by inhibition constant (IC50) values, which measure the concentration of the ligand required to displace 50% of a radiolabeled ligand. For this compound, the IC50 values for displacing [¹²⁵I]-ET-1 from ETB receptors are in the low nanomolar to sub-nanomolar range, reported as 0.33 nM. mybiosource.comtargetmol.cn In contrast, the IC50 value for the ETA receptor is significantly higher, at 2200 nM, underscoring its low affinity for this subtype. mybiosource.comtargetmol.cn Studies across different tissue preparations, such as bronchus, lung, and cerebellum, confirm this high selectivity, with IC50 values for ETB receptors ranging from 0.33 nM to 0.61 nM. medchemexpress.com This high degree of selectivity establishes this compound as a potent ETB receptor agonist. nih.govmedchemexpress.com
| Receptor Subtype | IC50 Value (nM) | Selectivity (ETA/ETB) |
|---|---|---|
| ETA | 2200 mybiosource.comtargetmol.cn | ~6667-fold |
| ETB | 0.33 mybiosource.comtargetmol.cn |
Comparative Receptor Binding Kinetics with Endothelin-1 (B181129) and Endothelin-3
The receptor binding profile of this compound becomes clearer when compared with the natural endothelin isoforms, Endothelin-1 (ET-1) and Endothelin-3 (ET-3). Native ET-1 is a non-selective agonist, exhibiting high, sub-nanomolar affinity for both ETA and ETB receptors. nih.govresearchgate.net ET-3, while binding effectively to ETB receptors, shows a significantly lower affinity for ETA receptors, making it naturally somewhat ETB-selective. nih.govresearchgate.net
However, the selectivity of this compound for the ETB receptor is far more pronounced than that of ET-3. nih.govresearchgate.net For instance, the selectivity ratio (Ki ETA / Ki ETB) for ET-3 is approximately 1,900, whereas for highly selective synthetic agonists like IRL 1620, which shares structural modifications with this compound, this ratio can be as high as 120,000. nih.govresearchgate.net This highlights the dramatic shift in receptor preference achieved by linearizing the peptide's structure.
| Ligand | ETA Affinity | ETB Affinity | Receptor Selectivity |
|---|---|---|---|
| Endothelin-1 (ET-1) | High (Sub-nanomolar) nih.govresearchgate.net | High (Sub-nanomolar) nih.govresearchgate.net | Non-selective |
| Endothelin-3 (ET-3) | Low | High | ETB-selective (KiETA/KiETB ~1,900) nih.govresearchgate.net |
| This compound | Very Low (IC50: 2200 nM) mybiosource.comtargetmol.cn | Very High (IC50: 0.33 nM) mybiosource.comtargetmol.cn | Highly ETB-selective |
Elucidation of Structural Determinants for Selective ETB Receptor Recognition
The remarkable ETB receptor selectivity of this compound is a direct consequence of specific structural modifications to the native ET-1 peptide. These changes pinpoint the molecular features essential for distinguishing between the two receptor subtypes.
Studies utilizing truncated fragments of this compound have been instrumental in identifying the core amino acid sequence required for high-affinity ETB binding. Research has demonstrated that the C-terminal sequence, specifically from Glutamic acid at position 10 to Tryptophan at position 21 (Glu10-Trp21), is essential for this interaction. nih.govresearchgate.net
Further analysis revealed that while truncated linear peptides such as N-acetyl-[Ala1,3,11,15]-ET-1(10-21) retained high affinity for the ETB receptor, the removal of Trp21, as seen in the analog [Ala1,3,11,15]-ET-1(6-20), led to a significant reduction in binding affinity. nih.govresearchgate.net This indicates that the C-terminal Trp21 residue is a critical determinant for ETB receptor recognition and activation, likely by inserting deep into the receptor's binding pocket. nih.govresearchgate.netnih.gov Other key residues within this C-terminal region, including Phenylalanine-14 (Phe14), Leucine-17 (Leu17), and Isoleucine-20 (Ile20), have also been identified as important for potent ETB agonism. researchgate.net
The defining structural modification of this compound is the substitution of cysteine residues at positions 1, 3, 11, and 15 with alanine (B10760859) residues. guidetopharmacology.orgnih.gov In native ET-1, these cysteines form two crucial disulfide bonds (Cys1-Cys15 and Cys3-Cys11) that create a rigid, bicyclic structure. The replacement with alanine eliminates these bonds, resulting in a flexible, linear peptide. guidetopharmacology.orgnih.gov
This linearization of the peptide is the primary reason for its dramatic shift in receptor selectivity. The rigid, cyclic conformation of ET-1 is necessary for effective binding to the ETA receptor. By removing the disulfide bridges, the resulting linear analog loses its ability to bind with high affinity to ETA receptors. nih.govnih.gov Conversely, these disulfide bonds are not required for high-affinity binding to the ETB receptor. nih.govresearchgate.net This demonstrates that the structural requirements for ligand recognition differ significantly between the two receptor subtypes, with the ETB receptor being more accommodating to linear, flexible peptide structures.
Cellular and Intracellular Signaling Mechanisms
G-Protein Coupled Receptor (GPCR) Signaling Cascades
The binding of [Ala1,3,11,15]-Endothelin 1 to the ETB receptor triggers conformational changes that facilitate the coupling and activation of heterotrimeric G-proteins, initiating downstream signaling.
The ETB receptor exhibits promiscuous coupling with various G-protein subtypes, leading to multi-modal signal transduction. biorxiv.orgbiorxiv.org However, research indicates a clear preference for certain Gα subunits upon activation. Studies have demonstrated that the ETB receptor, when stimulated, effectively couples to Gαq and Gαi. biorxiv.orgbiorxiv.orgqiagen.com The coupling to Gαq/11 is a primary mechanism for ETB receptor signaling. biorxiv.orgresearchgate.net In contrast, compelling evidence from recent studies suggests that the ETB receptor does not couple with the Gαs subunit. biorxiv.orgbiorxiv.org This differential coupling is crucial as it determines which downstream effector molecules are activated.
| Gα Subunit | Coupling with ETB Receptor | Primary Function |
| Gαq/11 | Yes | Activates Phospholipase C (PLC) |
| Gαi | Yes | Inhibits Adenylyl Cyclase |
| Gαs | No | Activates Adenylyl Cyclase |
This table summarizes the coupling preferences of the ETB receptor, which is selectively targeted by this compound.
The activation of specific Gα subunits by the this compound-ETB receptor complex directly influences the activity of key downstream effector enzymes.
Phospholipase C-β (PLC-β): The coupling with Gαq/11 proteins leads to the robust activation of PLC-β. qiagen.comresearchgate.net Activated PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). qiagen.comresearchgate.net This pathway is central to the subsequent mobilization of intracellular calcium and activation of Protein Kinase C.
Adenylyl Cyclase: Due to the ETB receptor's coupling with the inhibitory Gαi subunit, it can lead to the inhibition of adenylyl cyclase activity. Conversely, the lack of coupling with the stimulatory Gαs subunit means that this compound does not directly stimulate adenylyl cyclase to produce cyclic AMP (cAMP). biorxiv.orgbiorxiv.org
Modulation of Intracellular Calcium Dynamics
A primary consequence of this compound signaling through the ETB-Gαq-PLC-β pathway is a significant increase in intracellular calcium concentration ([Ca2+]i). researchgate.net The IP3 generated by PLC-β diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic or endoplasmic reticulum. researchgate.net This binding triggers the release of stored Ca2+ into the cytosol, causing a rapid and transient spike in [Ca2+]i. qiagen.commdpi.com This initial release can be followed by a more sustained influx of extracellular calcium through membrane channels, a response that is crucial for prolonged cellular activities like vasoconstriction. mdpi.comnih.gov
Protein Kinase Involvement in Signal Transduction
The second messengers generated from PLC-β activation also engage protein kinase cascades, further propagating the signal initiated by this compound.
The diacylglycerol (DAG) produced alongside IP3 remains in the cell membrane where it functions as a critical activator for Protein Kinase C (PKC). qiagen.comresearchgate.net The increase in intracellular Ca2+ (triggered by IP3) facilitates the translocation of PKC to the cell membrane, where it can be activated by DAG. researchgate.net Once active, PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, leading to various long-term cellular responses, including cell proliferation and migration. qiagen.com
The signaling pathway initiated by this compound is largely independent of Protein Kinase A (PKA). PKA is primarily activated by cyclic AMP (cAMP). As established, the ETB receptor does not couple to Gαs, the G-protein subunit responsible for stimulating adenylyl cyclase and subsequent cAMP production. biorxiv.orgbiorxiv.org Furthermore, its coupling to Gαi would suggest an inhibitory effect on any basal adenylyl cyclase activity. Therefore, the signaling cascade of this compound does not involve the PKA pathway, distinguishing it from pathways activated by GPCRs that couple to Gαs.
Mechanisms of Receptor Activation and Desensitization in ETB Agonism
This compound is a synthetic analog of Endothelin-1 (B181129) (ET-1) that acts as a selective agonist for the Endothelin B (ETB) receptor. Its selectivity arises from the substitution of cysteine residues at positions 1, 3, 11, and 15 with alanine (B10760859), which eliminates the disulfide bridges characteristic of the native ET-1 peptide. This modification results in a linear peptide that preferentially binds to and activates the ETB receptor over the ETA subtype.
Receptor Activation: Upon binding of this compound, the ETB receptor, a G-protein-coupled receptor (GPCR), undergoes a conformational change. This initiates intracellular signaling cascades through the activation of associated heterotrimeric G-proteins. The ETB receptor is known to couple to several types of G-proteins, including:
Gαq/11: This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
Gαi: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Gα12/13: Activation of this pathway engages Rho guanine nucleotide exchange factors, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).
The specific downstream effects of ETB receptor activation are cell-type dependent. In endothelial cells, a key outcome is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.
Receptor Desensitization: Continuous or prolonged stimulation of the ETB receptor by an agonist like this compound leads to desensitization, a process that attenuates the cellular response to prevent overstimulation. This process is characteristic of most GPCRs and involves several key steps:
Receptor Phosphorylation: The agonist-occupied receptor is phosphorylated on serine and threonine residues within its intracellular loops and C-terminal tail by G-protein-coupled receptor kinases (GRKs).
β-Arrestin Recruitment: This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, effectively uncoupling the receptor from its primary signaling cascade.
Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2. This facilitates the internalization of the receptor-agonist complex into the cell via clathrin-coated pits.
Trafficking and Degradation: Following internalization, the ETB receptor complex is trafficked to endosomes. Unlike the ETA receptor, which is often recycled back to the cell surface, the ETB receptor is typically targeted for degradation in lysosomes nih.govnih.gov. This process also serves as a mechanism for clearing circulating endothelin peptides nih.gov.
The concept of biased agonism , where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is an emerging area in GPCR pharmacology. While not extensively studied for this compound, it is plausible that its linear structure, compared to the bicyclic native ET-1, could induce a unique receptor conformation that favors certain downstream pathways or alters the kinetics of desensitization and internalization.
Table 1: Key Proteins in ETB Receptor Activation and Desensitization
| Protein/Molecule | Class | Role in Signaling |
|---|---|---|
| This compound | Peptide Agonist | Selectively binds and activates the ETB receptor. |
| ETB Receptor | G-Protein-Coupled Receptor | Transduces the extracellular signal across the cell membrane. |
| Gαq/11, Gαi, Gα12/13 | G-Protein Subunits | Mediate intracellular signaling upon receptor activation. |
| Phospholipase C (PLC) | Enzyme | Generates second messengers IP3 and DAG. |
| Protein Kinase C (PKC) | Kinase | Activated by DAG, phosphorylates target proteins. |
| GRKs | Kinase | Phosphorylates the activated ETB receptor to initiate desensitization. |
| β-Arrestin | Adaptor Protein | Uncouples receptor from G-protein and promotes internalization. |
Anti-apoptotic Signaling Pathways in Endothelial Cells
Activation of the ETB receptor by agonists has been shown to promote cell survival and inhibit apoptosis, particularly in endothelial cells. This protective effect is crucial for maintaining the integrity of the vascular endothelium. While direct studies on this compound are limited, research using other selective ETB agonists, such as IRL-1620, provides a strong model for the anti-apoptotic signaling cascade initiated by this class of compounds.
The binding of an ETB agonist to its receptor on endothelial cells triggers a pro-survival signaling pathway that counteracts apoptotic stimuli. A central element of this pathway is the inhibition of executioner caspases, such as caspase-3 , which are key mediators of programmed cell death.
The signaling cascade linking ETB receptor activation to caspase inhibition is believed to proceed through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway , a well-established regulator of cell survival srce.hr. The proposed mechanism is as follows:
PI3K Activation: Upon ETB receptor activation, PI3K is recruited and activated, leading to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Akt Phosphorylation: PIP3 acts as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B). This allows for Akt to be phosphorylated and activated by other kinases, such as PDK1.
Inhibition of Pro-Apoptotic Proteins: Activated Akt (phospho-Akt) phosphorylates and inactivates several pro-apoptotic proteins. A key target is the Bcl-2 family member Bad . Phosphorylation of Bad causes it to be sequestered in the cytoplasm, preventing it from binding to and inhibiting the anti-apoptotic protein Bcl-2 nih.gov.
Promotion of Anti-Apoptotic Proteins: By freeing Bcl-2, the pathway promotes its anti-apoptotic function. Bcl-2 acts at the mitochondrial membrane to prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. Studies with the ETB agonist IRL-1620 in neural cells have shown that its anti-apoptotic effect is associated with an increase in Bcl-2 expression and a decrease in the expression and mitochondrial translocation of the pro-apoptotic protein Bax nih.govmssm.eduresearchgate.net.
Caspase-3 Inhibition: By preventing the release of cytochrome c, the formation of the apoptosome is blocked, which in turn prevents the activation of the downstream executioner, caspase-3. This ultimately leads to the inhibition of apoptosis and the promotion of endothelial cell survival.
This ETB-mediated anti-apoptotic mechanism in endothelial cells contributes to the maintenance of vascular integrity srce.hr.
Table 2: Signaling Molecules in ETB-Mediated Anti-Apoptosis
| Molecule | Function | Role in Pathway |
|---|---|---|
| PI3K | Kinase | Activated by the receptor, generates PIP3. |
| Akt (Protein Kinase B) | Kinase | Key mediator of cell survival; activated by PI3K signaling. |
| Bad | Pro-apoptotic Protein | Inactivated by Akt phosphorylation. |
| Bcl-2 | Anti-apoptotic Protein | Promotes cell survival by inhibiting cytochrome c release. |
| Bax | Pro-apoptotic Protein | Promotes apoptosis; its action is inhibited by the pathway. |
| Caspase-3 | Protease | Executioner caspase; its activation is blocked by the pathway. |
In Vitro Pharmacological Characterization in Research Models
Vascular Tone Modulation in Isolated Tissue Preparations
[Ala1,3,11,15]-Endothelin 1 demonstrates complex and often opposing effects on vascular tone, which are highly dependent on the specific vascular bed and the presence of an intact endothelium.
As a selective ETB receptor agonist, this compound is shown to induce vasodilation, a response that is critically dependent on the vascular endothelium. guidetopharmacology.org In porcine pulmonary artery preparations, the compound elicits endothelium-dependent vasorelaxation. guidetopharmacology.orgnih.gov This effect is consistent with the activation of ETB receptors located on endothelial cells, which stimulates the release of vasorelaxing factors such as nitric oxide (NO) and prostacyclin. guidetopharmacology.orgahajournals.org
However, this vasorelaxant effect is not universal across all vascular beds. In studies using the rat isolated superior mesenteric bed pre-contracted with methoxamine, this compound did not produce significant vasorelaxation. researchgate.netnih.gov Despite the lack of relaxation in this specific model, other experiments have shown that the vasodilator effect of the compound, when observed, is not affected by ETA receptor antagonists, confirming the involvement of ETB receptors. researchgate.net
The direct contractile effect of this compound on vascular smooth muscle is generally weak or absent in most arterial preparations. In isolated rings of rat aorta, the compound was found to be neither a contractile agonist nor an antagonist. nih.gov Similarly, in vitro studies on human coronary and mammary arteries reported minimal vasoconstrictor effects. nih.gov
In contrast, research on human internal mammary and radial arteries revealed that this compound can evoke a slight contraction. tandfonline.com This contractile response was significantly enhanced when the synthesis of NO and prostaglandins (B1171923) was inhibited, suggesting that the compound's weak direct vasoconstrictor action is normally counteracted by a simultaneous, endothelium-dependent release of vasodilators. tandfonline.com Interestingly, the observed contraction was reduced by the ETA receptor antagonist BQ-123, indicating a more complex receptor interaction in these specific tissues. tandfonline.com
In venous preparations, the response can differ. While many fresh vascular tissues show negligible contractile response to ETB agonists, some veins, such as the rabbit saphenous vein, possess contractile ETB receptors on smooth muscle cells, suggesting a potential for this compound to induce venoconstriction in such specific cases. researchgate.netoup.com
Contractile Response of this compound in Various Isolated Vascular Tissues
| Vascular Tissue | Species | Observed Response | Citation |
|---|---|---|---|
| Aorta | Rat | No contractile or antagonist activity | nih.gov |
| Coronary Artery | Human | Little vasoconstrictor effect | nih.gov |
| Mammary Artery | Human | Little vasoconstrictor effect | nih.gov |
| Internal Mammary Artery | Human | Slight contraction, enhanced by NOS/COX inhibition | tandfonline.com |
| Radial Artery | Human | Slight contraction, enhanced by NOS/COX inhibition | tandfonline.com |
Modulation of Renin Release from Cultured Cells
In cellular models of the renal juxtaglomerular apparatus, this compound has been shown to modulate the secretion of renin. Studies using cultured mouse juxtaglomerular cells demonstrated that endothelin peptides inhibit renin release that has been stimulated by cyclic adenosine (B11128) monophosphate (cAMP). physiology.orgnih.gov
This compound, at a concentration of 1 µM, mimicked this inhibitory effect on cAMP-stimulated renin secretion. physiology.orgnih.govahajournals.org This action was not blocked by the ETA receptor antagonist BQ-123, confirming that the effect is mediated through the ETB receptor. physiology.orgnih.gov The inhibition of renin release by ETB receptor activation was found to be a calcium-sensitive process, dependent on the presence of extracellular calcium. physiology.orgnih.gov
Effect of this compound on Renin Release
| Cell Model | Species | Primary Effect | Mediating Receptor | Citation |
|---|
Interplay with Inflammatory Cell Function in Cellular Models
The available scientific literature from the conducted research does not provide direct evidence on the specific interplay between this compound and the function of inflammatory cells, such as neutrophils or macrophages, in dedicated cellular models. Research has primarily focused on its pharmacological characterization in vascular and renal cell systems. While native Endothelin-1 (B181129) is known to be released by cells like monocytes and macrophages and can have mitogenic properties, specific studies detailing the effects of the [Ala1,3,11,15] analogue on inflammatory cell chemotaxis, degranulation, or cytokine production were not identified. ahajournals.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Alanine (B10760859) |
| BQ-123 |
| BQ-3020 |
| Calcium |
| Cysteine |
| Cyclic Adenosine Monophosphate (cAMP) |
| Endothelin-1 |
| Indomethacin |
| L-NMMA (Ng-monomethyl-L-arginine) |
| Methoxamine |
| Nitric Oxide |
| Prostaglandins |
| Prostacyclin |
| Renin |
| Sarafotoxin S6c |
In Vivo Research Applications and Physiological Investigations
Neural System Modulation
The compound has been instrumental in understanding the interplay between the endothelin system and neural signaling, particularly within the renal system.
Afferent renal nerves are sensory nerves that relay information from the kidney to the central nervous system, playing a role in blood pressure regulation and sodium homeostasis. nih.govahajournals.org Studies have shown that [Ala1,3,11,15]-Endothelin 1, acting as an ETB agonist, stimulates these sensory nerves.
In experimental models using wild-type mice, the administration of this compound into the renal pelvis led to a significant increase in afferent renal nerve activity (ARNA). ahajournals.org This response highlights the excitatory role of ETB receptor activation on renal sensory nerves. ahajournals.org The activation of these nerves can trigger reflex responses that influence systemic cardiovascular function. nih.gov
Table 1: Effect of this compound on Afferent Renal Nerve Activity (ARNA)
| Experimental Group | Treatment | Outcome on ARNA |
|---|---|---|
| Wild-Type (WT) Mice | This compound | Significant Increase ahajournals.org |
To understand the mechanism behind the increase in ARNA, researchers have investigated the involvement of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a protein known for detecting heat and pain. ahajournals.orgethernet.edu.et The TRPV1 channel is a non-selective cation channel that can be activated by a variety of stimuli, leading to a painful, burning sensation. ethernet.edu.et
Crucially, the stimulatory effect of this compound on ARNA was completely absent in mice lacking the TRPV1 gene (TRPV1-/-). ahajournals.org This finding strongly indicates that the ETB receptor-mediated increase in renal nerve activity is dependent on the presence and function of TRPV1 channels. ahajournals.org The signaling pathway appears to involve the sensitization of TRPV1 channels by ETB receptor activation, a process mediated by protein kinase C (PKC). ahajournals.org When a PKC inhibitor was administered, the ARNA increase induced by this compound was abolished. ahajournals.org
The activation of sensory nerves often leads to the release of neurotransmitters. Substance P, an undecapeptide neuropeptide, is associated with inflammatory processes and pain transmission and is released from the terminals of specific sensory nerves. scielo.br Research has demonstrated that this compound stimulates the release of Substance P from the renal pelvis in wild-type mice. ahajournals.org
This effect, similar to the increase in ARNA, was not observed in TRPV1 knockout mice, further solidifying the link between ETB receptor activation, TRPV1 channels, and sensory nerve stimulation. ahajournals.org Furthermore, the release of Substance P induced by the ETB agonist was also blocked by a PKC inhibitor, mirroring the findings for ARNA activation. ahajournals.org
Table 2: Substance P Release Mediated by this compound
| Experimental Group | Treatment | Outcome on Substance P Release |
|---|---|---|
| Wild-Type (WT) Mice | This compound | Increased release ahajournals.org |
| Wild-Type (WT) Mice | This compound + PKC Inhibitor | Release abolished ahajournals.org |
Cardiovascular System Models
In the cardiovascular system, the activation of ETB receptors by agonists like this compound has multifaceted effects, including vasodilation, which contrasts with the potent vasoconstriction mediated by ETA receptors.
Cyclic flow variations (CFVs) are a phenomenon observed in stenosed and damaged arteries, characterized by repetitive cycles of blood flow reduction due to platelet aggregation and thrombus formation, followed by spontaneous restoration of flow. ahajournals.org While direct studies using this compound in CFV models are limited, research using other selective ETB agonists, such as sarafotoxin S6c, provides critical insights.
In a rat mesenteric artery model, local infusion of the ETB agonist sarafotoxin S6c significantly reduced CFVs. ahajournals.org This effect suggests that stimulating ETB receptors at the site of vascular injury can counteract the processes of platelet aggregation and vasoconstriction that drive CFVs. ahajournals.org The study found that ETB receptor stimulation leads to a reduction in luminal stenosis caused by thrombi. ahajournals.org
A key mechanism underlying the beneficial effects of ETB receptor activation in cardiovascular models is the synthesis of nitric oxide (NO). NO is a potent vasodilator produced by endothelial cells that plays a crucial role in maintaining vascular health.
It is well-established that endothelin binding to ETB receptors on endothelial cells stimulates the production of NO through the activation of endothelial nitric oxide synthase (eNOS). The inhibitory effect of the ETB agonist on CFVs was completely abolished when a nitric oxide synthase inhibitor was administered, confirming that the antithrombotic effect is mediated by NO. ahajournals.org This ETB-agonist-induced vasorelaxation is a recognized pathway, contributing to the regulation of vascular tone. The signaling cascade involves G-protein-coupled receptor pathways leading to eNOS phosphorylation and subsequent NO synthesis.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| BQ-123 |
| BQ-788 |
| Capsaicin |
| Chelerythrine (CHE) |
| Endothelin-1 (B181129) (ET-1) |
| H89 |
| Nitric Oxide (NO) |
| Sarafotoxin S6c |
Utility in Delineating Endothelin Receptor Subtype-Specific Functions in Organ Systems
The development of selective agonists and antagonists for endothelin (ET) receptor subtypes has been instrumental in dissecting their distinct physiological and pathophysiological roles in various organ systems. This compound, a linear analog of ET-1, is a potent and selective ETB receptor agonist. nih.govguidetopharmacology.orgnih.govnih.gov Its high affinity for the ETB receptor, with significantly lower affinity for the ETA receptor, makes it a valuable pharmacological tool for in vivo investigations. nih.govtocris.com By selectively activating ETB receptors, researchers can isolate and characterize their specific functions, distinguishing them from the often-contrasting effects mediated by ETA receptors.
This compound, along with other selective agents like the ETB agonist Sarafotoxin S6c and various ETA-selective antagonists (e.g., BQ-123, FR-139317), has enabled a more precise understanding of the endothelin system's complex involvement in cardiovascular, renal, and respiratory physiology. nih.govnih.govnih.gov
Cardiovascular System
In the cardiovascular system, ETA and ETB receptors mediate distinct and sometimes opposing actions. ETA receptors are predominantly located on vascular smooth muscle cells, and their activation by endothelin-1 leads to potent and sustained vasoconstriction. guidetopharmacology.orgastrazeneca.com ETB receptors, however, have a dual role. They are found on endothelial cells, where their activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, promoting vasorelaxation. guidetopharmacology.orgnih.govahajournals.org Conversely, ETB receptors are also present on vascular smooth muscle cells in certain vascular beds, where they can contribute to vasoconstriction. guidetopharmacology.orgnih.gov
The use of this compound and other ETB-selective agonists in in vivo studies has been crucial for clarifying these functions. Research has demonstrated that selective ETB activation can lead to varied hemodynamic responses depending on the vascular bed and experimental model. For instance, studies in anesthetized dogs using the ETB agonist Sarafotoxin S6c showed significant increases in systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR), alongside a decrease in cardiac output. nih.gov Interestingly, the increase in SVR was blocked by an ETA receptor antagonist, suggesting that ETB activation can trigger the release of endogenous ET-1, which then acts on ETA receptors. nih.gov This highlights the intricate cross-talk between the receptor subtypes.
In contrast, some in vitro studies on human coronary and mammary arteries have shown minimal vasoconstrictor effects from ETB agonists, including this compound, suggesting species and vascular bed-specific differences in ETB receptor function. nih.gov
| Organ/Vascular Bed | Receptor Subtype Investigated | Pharmacological Tool Used | Observed Physiological Effect | Reference |
|---|---|---|---|---|
| Systemic Vasculature (Dog) | ETB | Sarafotoxin S6c (ETB agonist) | Increased Systemic Vascular Resistance (SVR) | nih.gov |
| Pulmonary Vasculature (Dog) | ETB | Sarafotoxin S6c (ETB agonist) | Increased Pulmonary Vascular Resistance (PVR) | nih.gov |
| Cardiac Function (Dog) | ETB | Sarafotoxin S6c (ETB agonist) | Decreased Cardiac Output | nih.gov |
| Human Forearm Resistance Arteries | ETB | Sarafotoxin S6c (ETB agonist) | Vasoconstriction | nih.gov |
| Porcine Pulmonary Artery | ETB | This compound | Endothelium-dependent vasorelaxation | nih.govguidetopharmacology.org |
Renal System
The kidneys express both ETA and ETB receptors, which play a critical role in regulating renal hemodynamics, glomerular filtration, and tubular transport of sodium and water. nih.govnih.gov An imbalance in the activity of these receptors is implicated in the progression of chronic kidney disease. nih.govmdpi.com Generally, ETA receptor activation promotes vasoconstriction of renal arteries, reduces renal blood flow, and can lead to glomerular and tubular damage. nih.govmdpi.com
ETB receptors in the kidney have more complex and protective roles. Their activation can lead to natriuresis and diuresis by inhibiting sodium and water reabsorption in the collecting duct. nih.gov The use of selective ETB agonists has helped to confirm these functions. Studies indicate that ETB receptors contribute to the clearance of circulating endothelin-1, a crucial mechanism for maintaining low systemic levels of this potent vasoconstrictor. ahajournals.org By investigating the effects of compounds like this compound, researchers can better understand how ETB-mediated pathways might be targeted to protect against renal injury and manage conditions like hypertension and diabetic nephropathy. nih.govmdpi.com
| Renal Function | Receptor Subtype Investigated | Observed Physiological Effect of Activation | Reference |
|---|---|---|---|
| Renal Hemodynamics | ETA | Vasoconstriction, decreased renal blood flow | astrazeneca.commdpi.com |
| Sodium/Water Homeostasis | ETB | Inhibition of sodium/water reabsorption (natriuresis/diuresis) | nih.govnih.gov |
| Glomerular Filtration Barrier | ETA | Increased permeability, podocyte damage | nih.govmdpi.com |
| ET-1 Clearance | ETB | Mediates clearance of circulating ET-1 | ahajournals.org |
| Tubular Integrity | ETA | Promotes apoptosis and tubular damage | nih.govnih.gov |
Respiratory System
In the respiratory system, the endothelin system is heavily involved in regulating airway smooth muscle tone and is implicated in the pathophysiology of diseases like asthma and pulmonary hypertension. nih.govnih.gov In human airways, ETB receptors appear to be the predominant subtype on bronchial smooth muscle that mediates bronchoconstriction. nih.govmdpi.com This is a significant finding, as it contrasts with the vascular system where ETA receptors are the primary mediators of smooth muscle contraction.
Studies using selective ligands have been essential in establishing this distinction. Research has shown that bronchoconstriction in human bronchi is not significantly inhibited by ETA antagonists but is augmented by ETB receptor agonists. nih.gov This suggests that selective activation of ETB receptors with tools such as this compound can be used to model and study airway hyperreactivity. Furthermore, endothelin-1 expression is markedly increased in the vascular endothelial cells of lungs from patients with pulmonary hypertension, suggesting its role in the vascular remodeling and increased vascular resistance characteristic of the disease. nih.govmdpi.com Delineating the specific roles of ETA and ETB receptors in the pulmonary vasculature is a key area of research for developing targeted therapies. nih.govahajournals.org
| Location | Receptor Subtype Investigated | Observed Physiological Effect of Activation | Reference |
|---|---|---|---|
| Human Bronchial Smooth Muscle | ETB | Bronchoconstriction | nih.govmdpi.com |
| Pulmonary Arteries (Smooth Muscle) | ETA | Vasoconstriction, cellular proliferation | nih.govnih.gov |
| Pulmonary Arteries (Endothelium) | ETB | Vasodilation (via NO release) | nih.gov |
Structure Activity Relationship Sar Studies for Etb Agonism
Identification of Key Amino Acid Residues Governing ETB Selectivity
The quest to create ETB-selective agonists has revealed that the structural requirements for activating ETB receptors are considerably different from those for ETA receptors. The native peptide, ET-1, binds with high, sub-nanomolar affinity to both ETA and ETB receptor subtypes. nih.gov However, research into linear and truncated analogs has pinpointed specific amino acid residues and domains that are critical for ETB binding and selectivity.
A pivotal finding was that the C-terminal portion of the endothelin peptide is paramount for ETB receptor interaction. Studies on truncated analogs of [Ala1,3,11,15]-Endothelin 1 demonstrated that the Glu10-Trp21 sequence is essential for high-affinity binding to the ETB receptor. nih.govresearchgate.net Analogs lacking Trp21, such as [Ala1,3,11,15]-ET-1(6-20), or those with a truncated N-terminus starting at position 11, like [Ala1,3,11,15]-ET-1(11-21), showed a marked reduction in affinity for the ETB receptor. nih.govresearchgate.net
Further investigations involving single amino acid substitutions within a truncated ET-1 analog highlighted the importance of specific residues in the C-terminal tail for ETB agonism. researchgate.netnih.gov The amino acid residues Phe14, Leu17, Ile20, and Trp21 were identified as being particularly important. researchgate.netnih.gov Single L-alanine substitutions at these positions resulted in a significant decrease in ETB binding activity, indicating that the side chains of these hydrophobic residues are crucial for receptor interaction. nih.gov In contrast, studies on full-length ET-1 have shown that substitutions in the loop region, such as at Lysine-9, did not affect binding to the ETB receptor subtype, while they did impact ETA receptor affinity. ahajournals.org This underscores that the charged loop region (Asp8-Lys9-Glu10) is more critical for ETA receptor recognition, whereas the C-terminal tail dictates ETB interaction. ahajournals.org
Impact of Specific Substitutions (e.g., Cysteine to Alanine) on Receptor Binding and Agonistic Activity
The most defining structural modification in this compound is the replacement of all four cysteine residues at positions 1, 3, 11, and 15 with alanine (B10760859). caymanchem.comguidetopharmacology.org In the native ET-1, these cysteines form two crucial disulfide bridges (Cys1-Cys15 and Cys3-Cys11) that lock the peptide into a rigid, bicyclic conformation. nih.gov This conformation is vital for high-affinity binding to ETA receptors.
By substituting these cysteines with alanine, the disulfide bridges are eliminated, resulting in a linear, more flexible peptide analog. guidetopharmacology.orgebiohippo.comcapes.gov.br This single strategic change dramatically shifts the receptor binding preference from non-selective to highly ETB-selective. This compound binds to the ETB receptor with an affinity 1,700 times higher than its affinity for the ETA receptor. nih.govresearchgate.net This demonstrates that the rigid bicyclic structure of ET-1 is not a prerequisite for ETB receptor binding and, in fact, its removal enhances ETB selectivity. nih.govresearchgate.net The ETB receptor is notably tolerant of such significant structural modifications to its ligands. nih.gov
The agonistic activity of these analogs correlates with their binding affinity. Peptides that bind effectively to the ETB receptor, such as this compound and its active truncated forms, also elicit endothelium-dependent vasorelaxation, a characteristic response mediated by ETB receptor activation. nih.govresearchgate.net
The profound impact of the cysteine-to-alanine substitutions is quantified in receptor binding assays, which measure the concentration of the ligand required to displace 50% of a radiolabeled tracer (IC50).
| Compound | Receptor Subtype | IC50 (nM) | Selectivity (ETA/ETB) | Source |
|---|---|---|---|---|
| This compound | ETB | 0.33 | ~1727-fold | caymanchem.com |
| ETA | 570 | |||
| This compound | ETB | 0.33 | ~6667-fold | targetmol.comtebubio.com |
| ETA | 2200 |
Beyond the foundational cysteine substitutions, replacing other key C-terminal residues like Ile20 and Trp21 with alanine was found to significantly diminish both binding and bioactivity at ETB receptors, confirming their role in receptor activation. ahajournals.org
Rational Design Principles for Enhanced ETB Agonists
The development and study of this compound and its derivatives have established key rational design principles for creating enhanced and selective ETB agonists. oup.com
Elimination of Disulfide Bridges: The primary principle is that removing the rigid bicyclic structure of ET-1 by replacing cysteine residues is a highly effective strategy for engineering ETB selectivity. nih.govguidetopharmacology.org The flexible, linear conformation is strongly preferred by the ETB receptor over the ETA receptor.
Focus on the C-Terminal Sequence: The C-terminal region, specifically the sequence from Glu10 to Trp21, constitutes the core pharmacophore for ETB receptor binding and activation. nih.govresearchgate.net Therefore, synthetic efforts can focus on linear peptides that mimic this C-terminal tail. This led to the development of other potent and selective ETB agonists, such as BQ3020 and IRL1620, which are also truncated linear analogs based on the C-terminus of ET-1. guidetopharmacology.orgoup.com
Hydrophobic C-Terminal Residues are Critical: The integrity of the hydrophobic C-terminal residues, particularly Phe14, Leu17, Ile20, and Trp21, is essential for maintaining high-affinity binding and agonistic activity. researchgate.netnih.gov Modifications at these positions are generally detrimental.
Structural Insights for Future Design: Advanced structural biology techniques, such as cryo-electron microscopy, are providing detailed views of the ET-1/ETB receptor complex. elifesciences.orgresearchgate.net This structural information reveals the specific molecular interactions and conformational changes that occur upon agonist binding and receptor activation, paving the way for the rational design of novel, potentially non-peptidic, ETB-selective agonists with improved pharmacological properties. oup.comelifesciences.orgnih.gov
These principles, derived from extensive SAR studies, continue to guide the development of new therapeutic agents targeting the ETB receptor for conditions where its activation is beneficial. oup.comahajournals.org
Emerging Research Avenues and Future Directions
Advanced Molecular and Cellular Modeling Approaches
The well-defined structure of [Ala1,3,11,15]-Endothelin 1 serves as a foundation for advanced computational and cellular modeling studies aimed at understanding ligand-receptor interactions. sigmaaldrich.com As a linear peptide, its conformational dynamics can be simulated to predict how it engages with the binding pocket of the G protein-coupled ETB receptor. ebiohippo.comapexbt.com
Molecular dynamics simulations are employed to model the binding process, revealing key interactions between the peptide's amino acid residues and the receptor. medchemexpress.eu Studies on truncated analogs of this compound have demonstrated that the C-terminal sequence, specifically from Glutamic acid-10 to Tryptophan-21, is crucial for high-affinity binding to the ETB receptor, a finding that can be further explored through computational models. nih.gov
In cellular modeling, advanced imaging techniques utilize radiolabeled analogs to visualize receptor distribution and density. For instance, a related ETB-selective agonist, BQ-3020, has been labeled with Fluorine-18 ([18F]-BQ3020) for use in Positron Emission Tomography (PET). researchgate.net These studies allow for the in-vivo and in-vitro imaging of ETB receptor-rich tissues like the lungs, kidneys, and atherosclerotic plaques, providing a cellular-level map of receptor expression that can be correlated with physiological function and disease pathology. researchgate.net Such models are critical for understanding how the distribution of ETB receptors changes in various disease states and for developing targeted diagnostic and therapeutic agents.
| Compound Profile: this compound | |
| Synonyms | 4AlaET-1, [Ala¹,³,¹¹,¹⁵]-Endothelin-1 |
| Molecular Formula | C109H163N25O32S |
| Molecular Weight | ~2368 g/mol |
| Amino Acid Sequence | Ala-Ser-Ala-Ser-Ser-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |
| Description | A linear synthetic peptide analog of Endothelin-1 (B181129). Acts as a selective agonist for the endothelin B (ETB) receptor. |
| CAS Number | 121204-87-3 |
| Data sourced from multiple references. sigmaaldrich.comcymitquimica.comrndsystems.com |
Exploration of Novel Physiological and Pathophysiological Roles
The use of this compound as a selective ETB agonist has been instrumental in exploring the diverse and sometimes contradictory roles of the ETB receptor in health and disease.
Cardiovascular System: Activation of ETB receptors by this compound can lead to either vasodilation or vasoconstriction, depending on the location of the receptors and the specific vascular bed. In porcine pulmonary arteries, it elicits endothelium-dependent vasodilation, consistent with the role of endothelial ETB receptors in releasing nitric oxide and prostanoids. guidetopharmacology.orgnih.gov Conversely, it causes vasoconstriction in the rabbit pulmonary artery. nih.govimmune-system-research.com In feline cerebral arterioles, it produces vasodilation. nih.gov Studies in Dahl salt-sensitive hypertensive rats showed that the vascular response to the related ETB agonist BQ-3020 switches from vasorelaxation to vasoconstriction, highlighting a pathological shift in ETB receptor function in hypertension, diabetes, and hypercholesterolemia. ahajournals.org
Renal System: In the kidneys, this compound has been shown to dose-dependently reduce total renal blood flow and cortical blood flow in rabbits, with minimal effect on medullary blood flow. nih.gov This suggests a primary role for ETB receptors in regulating cortical vasoconstriction. nih.gov Furthermore, acute administration of an ETB agonist in the rat renal medulla can induce diuretic and natriuretic effects. ebiohippo.com
Pain and aNovel Roles: Emerging research points to a role for ETB receptors in nociception. In a mouse model of squamous cell carcinoma, the ETB agonist BQ-3020 was found to significantly attenuate cancer-related pain. immune-system-research.commedchemexpress.com Other studies have demonstrated its involvement in the relaxation of the pig urinary bladder neck smooth muscle, suggesting a potential role in urological function. immune-system-research.commedchemexpress.com
| Receptor Selectivity of this compound | |
| Target Receptor | Endothelin B (ETB) Receptor |
| Mechanism of Action | Selective Agonist |
| Comparative Affinity (IC50) | ETB Receptor: ~0.2 - 0.33 nM |
| ETA Receptor: ~940 - 2200 nM | |
| Selectivity Ratio (ETA/ETB) | ~1,700 - 6,600 fold preference for ETB receptor |
| IC50 values represent the concentration required to displace 50% of [125I]-ET-1 from the respective receptors. Data compiled from multiple studies. nih.govrndsystems.comnih.gov |
Potential for Development of Biased Agonists and Allosteric Modulators
The development of drugs that can selectively modulate specific downstream signaling pathways of a receptor, known as biased agonists or allosteric modulators, is a major goal in modern pharmacology. researchgate.netfrontiersin.org While this compound acts as a conventional selective agonist, its structure provides critical insights for this field.
Research into the structure-activity relationships of endothelin peptides has revealed that different parts of the molecule are responsible for binding and activation of the ETA and ETB receptors. The linear C-terminal tail is key for ETB selectivity, whereas the disulfide-bridged core structure of native ET-1 is critical for ETA receptor agonism. nih.gov In fact, the removal of these disulfide bridges in this compound results in a loss of agonistic activity at the ETA receptor. nih.gov
This structural knowledge is fundamental for designing biased agonists. A hypothetical biased agonist for the ETB receptor might be an analogue of this compound modified to preferentially activate either G-protein-dependent pathways or β-arrestin pathways, potentially separating desired therapeutic effects from adverse effects. Similarly, understanding how this compound interacts with the orthosteric binding site of the ETB receptor can inform the design of positive or negative allosteric modulators that bind to a different site on the receptor to fine-tune the effects of the endogenous ligand, ET-1. researchgate.net
Applications in Preclinical Therapeutic Strategy Development
This compound and its related compounds, such as BQ-3020 and IRL-1620, are indispensable tools in preclinical research to validate the ETB receptor as a therapeutic target. cas.cznih.govencyclopedia.pub By selectively activating the ETB receptor, these agonists allow researchers to probe its function in various disease models.
| Summary of Preclinical Research Applications | |
| Area of Research | Finding / Application |
| Cardiovascular Disease | Used to study the role of ETB receptors in vasodilation and vasoconstriction in models of hypertension and atherosclerosis. immune-system-research.comahajournals.org |
| Renal Physiology | Applied to investigate ETB-mediated regulation of renal blood flow and sodium excretion. ebiohippo.comnih.gov |
| Oncology | Investigated for its potential to alleviate cancer-associated pain. immune-system-research.com The related agonist IRL-1620 is explored for enhancing the delivery of anticancer agents. nih.gov |
| Neuroscience | Analogs like IRL-1620 have been studied for neuroprotective effects in models of stroke. encyclopedia.pub |
| Diagnostic Imaging | Radiolabeled analogs (e.g., [18F]-BQ3020) are developed for PET imaging to visualize ETB receptor expression in vivo. researchgate.net |
These preclinical studies are essential for building the rationale for developing novel ETB-targeted therapies. For example, the pain-relieving effects observed in animal models suggest that ETB agonists could be developed as a new class of analgesics. immune-system-research.com Likewise, the vasodilation mediated by endothelial ETB receptors is being explored as a mechanism to increase blood flow to tumors, potentially enhancing the efficacy of chemotherapy. nih.gov The continued use of this compound in these preclinical settings is crucial for translating basic science discoveries into future clinical strategies.
Q & A
Q. What experimental protocols are recommended for handling and storing [Ala1,3,11,15]-Endothelin 1 to ensure stability in vitro?
- Methodological Answer : To maintain stability, dissolve the peptide in acidic buffers (e.g., 0.1% acetic acid) to prevent aggregation. Aliquot and store at -80°C to avoid freeze-thaw degradation. Validate purity via HPLC (>95%) and confirm identity using mass spectrometry. For short-term use (≤1 week), store at 4°C in sterile, light-protected vials . Include batch-specific stability data in supplementary materials to enable replication .
Q. How can researchers confirm the specificity of this compound in receptor binding assays?
- Methodological Answer : Use competitive binding assays with radiolabeled endothelin-1 (e.g., ¹²⁵I-ET-1) and increasing concentrations of the analog. Calculate IC₅₀ values and compare to wild-type ET-1 to assess relative affinity. Validate receptor specificity using knockout cell lines or selective antagonists (e.g., BQ-123 for ETₐ, BQ-788 for ETB). Include negative controls (e.g., scrambled peptide) to rule out non-specific interactions .
Advanced Research Questions
Q. How should researchers design dose-response studies to resolve contradictions in this compound’s vasoconstrictive effects across species?
- Methodological Answer :
- Experimental Design : Use isolated vascular rings from multiple species (e.g., murine, bovine, human) to compare EC₅₀ values. Normalize tissue responses to potassium chloride pre-constriction.
- Data Analysis : Apply nonlinear regression models (e.g., four-parameter logistic curve) and ANOVA with post-hoc tests to assess interspecies variability. Address contradictions by controlling for endothelin receptor subtype expression (quantified via qPCR or Western blot) .
- Example Table :
| Species | EC₅₀ (nM) | Max Contraction (% KCl) | ETₐ/ETB Ratio |
|---|---|---|---|
| Mouse | 1.2 ± 0.3 | 85 ± 5 | 3:1 |
| Human | 5.7 ± 1.1 | 62 ± 8 | 1:2 |
Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s role in fibrosis pathways?
- Methodological Answer :
- Hypothesis Testing : Use Bayesian meta-analysis to reconcile conflicting in vivo/in vitro data, incorporating prior probabilities from literature (e.g., TGF-β1 synergy vs. standalone effects).
- Error Mitigation : Quantify methodological variability (e.g., fibrosis markers: α-SMA, collagen deposition) via coefficient of variation (CV) across replicates. Apply mixed-effects models to account for batch-to-batch peptide variability .
Q. How can researchers validate the functional impact of this compound’s alanine substitutions in vivo?
- Methodological Answer :
- Animal Models : Generate transgenic mice expressing the analog under a tissue-specific promoter (e.g., endothelial Tie2). Compare phenotypes (e.g., blood pressure, renal function) to wild-type ET-1 overexpression models.
- Validation : Use tandem mass spectrometry to confirm peptide integrity in plasma/tissue extracts. Pair with RNA-seq to identify downstream pathway alterations (e.g., MAPK vs. NF-κB dominance) .
Methodological Best Practices
Q. What controls are essential when studying this compound’s signaling crosstalk with other GPCRs?
- Methodological Answer : Include pharmacological inhibitors (e.g., pertussis toxin for Gαi, Y-27632 for ROCK) to dissect pathway contributions. Use FRET-based biosensors to visualize real-time cAMP/Ca²⁺ dynamics. Validate findings with siRNA knockdown of candidate receptors (e.g., AT1R) .
Q. How should researchers address batch variability in synthetic this compound?
- Methodological Answer :
- Quality Control : Require certificates of analysis (CoA) with HPLC purity, MALDI-TOF data, and endotoxin levels (<0.1 EU/µg).
- Inter-batch Calibration : Normalize bioactivity using a reference standard (e.g., commercial ET-1) in each experiment. Report variability in supplementary materials as mean ± SD across batches .
Data Interpretation and Reproducibility
Q. What strategies improve reproducibility when comparing this compound’s pharmacokinetics across studies?
- Methodological Answer : Adopt the "ARRIVE 2.0" guidelines for in vivo studies: detail anesthesia, dosing routes (IV vs. IP), and sampling intervals. Use population pharmacokinetic modeling (e.g., NONMEM) to account for intersubject variability. Share raw data via repositories like Zenodo .
Cross-Disciplinary Applications
Q. How can computational modeling predict this compound’s interaction dynamics with ET receptors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
